Oxirapentyn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

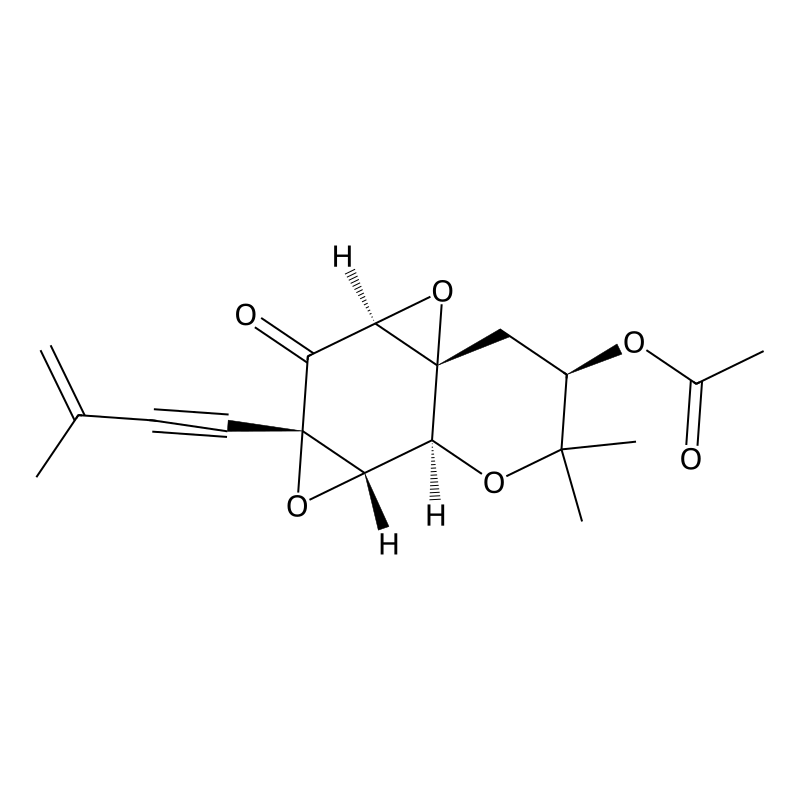

Oxirapentyn is a naturally occurring compound primarily isolated from marine fungi, particularly from species such as Isaria felina and Phialemonium. It belongs to a class of compounds known as chromenes, characterized by their unique oxygenated structures. Oxirapentyn has garnered interest due to its potential biological activities and unique chemical properties. The compound exhibits a complex molecular structure that includes multiple hydroxyl groups and a chromene backbone, which contributes to its reactivity and interaction with biological systems.

- Oxidation: The presence of hydroxyl groups allows for further oxidation reactions, potentially leading to more complex derivatives.

- Esterification: Oxirapentyn can react with carboxylic acids to form esters, which may enhance its solubility and biological activity.

- Condensation Reactions: The compound may participate in condensation reactions, forming larger molecular structures or complexes.

The specific reaction pathways can vary based on the substituents present on the oxirapentyn structure, influencing its reactivity and potential applications in synthetic chemistry .

Oxirapentyn exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Studies have shown that it possesses:

- Antimicrobial Properties: Oxirapentyn demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Antifungal Activity: The compound has shown promise in inhibiting fungal growth, which is particularly relevant in agricultural applications for protecting crops from fungal pathogens .

- Cytotoxic Effects: Preliminary studies suggest that oxirapentyn may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .

Synthesis of oxirapentyn can be achieved through several methods:

- Natural Extraction: The most common method involves extracting oxirapentyn from marine-derived fungi using solvent extraction techniques followed by chromatographic purification.

- Total Synthesis: Recent advancements have led to the total synthesis of oxirapentyn using organic synthesis techniques. For instance, the synthesis of oxirapentyn D has been reported using myo-inositol as a starting material through chelation-directed lithiation .

- Semi-synthesis: Modifications of naturally derived precursors can yield oxirapentyn analogs with enhanced properties.

These methods highlight the versatility in obtaining oxirapentyn for research and application purposes.

Oxirapentyn has several potential applications:

- Pharmaceuticals: Due to its antimicrobial and antifungal properties, it is being explored for use in developing new medications.

- Agriculture: Its effectiveness against plant pathogens positions it as a candidate for natural pesticides or fungicides.

- Research: Oxirapentyn serves as a valuable tool in biochemical studies investigating mechanisms of action against various pathogens.

Interaction studies involving oxirapentyn have revealed insights into its mechanism of action:

- Cellular Interactions: Research indicates that oxirapentyn interacts with cellular membranes, potentially disrupting cellular integrity in microbial cells .

- Enzyme Inhibition: It may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects.

- Plant Interactions: Studies have shown that oxirapentyn can stimulate plant growth and defense mechanisms when applied exogenously, suggesting a role in plant-microbe interactions .

Several compounds share structural similarities with oxirapentyn. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Source | Biological Activity |

|---|---|---|---|

| Oxirapentyn A | Chromene | Marine fungi | Antimicrobial, antifungal |

| Oxirapentyn B | Chromene | Marine fungi | Antimicrobial |

| Destruxin A | Cyclic peptide | Fungi | Antifungal |

| Salinilactam A | Polyketide | Marine bacteria | Antimicrobial |

| Nocapyrone H | α-Pyrone | Marine-derived strains | Cytotoxic to cancer cell lines |

Oxirapentyn stands out due to its unique chromene structure combined with multiple hydroxyl groups, which enhances its reactivity and biological activity compared to these similar compounds .